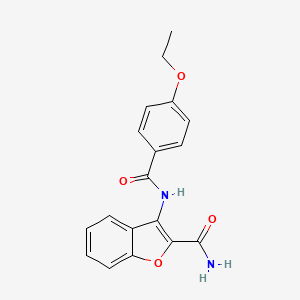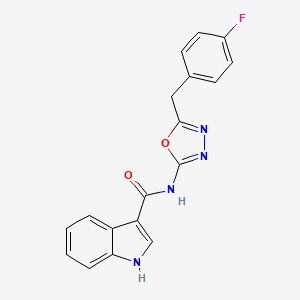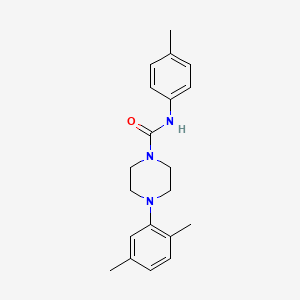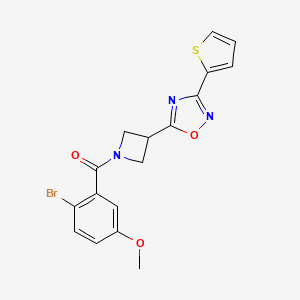![molecular formula C24H22N4O5 B2722165 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide CAS No. 1260930-33-3](/img/structure/B2722165.png)
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is a sophisticated compound known for its multidimensional structure and varied applications in scientific research. This compound is structured around a central pyrrole ring, which is substituted with a complex array of functional groups, including an oxadiazole ring and a benzodioxole moiety, as well as a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide generally involves multi-step organic reactions. Typically, it begins with the preparation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors. Following this, a series of substitution reactions involving the pyrrole ring and other key functional groups are carried out under specific reaction conditions, such as controlled temperatures and the use of catalysts.
Industrial Production Methods
: Industrially, the compound might be synthesized via streamlined methods to optimize yield and purity. Continuous flow synthesis could be an option for efficient and scalable production, ensuring precise control over reaction parameters and improved safety.
Chemical Reactions Analysis
Types of Reactions It Undergoes : 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidation, and reduction.
Common Reagents and Conditions
: Common reagents used with this compound include strong oxidizing agents for oxidation reactions, reducing agents like lithium aluminium hydride for reduction reactions, and various nucleophiles or electrophiles for substitution reactions. These reactions often require solvents such as dichloromethane, acetonitrile, or ethanol, and specific catalysts depending on the reaction.
Major Products
: The major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted derivatives, which may enhance the compound's biological or chemical properties.
Scientific Research Applications
Comprehensive Description : 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide is extensively used in chemical research for its potential pharmacological properties. In biology and medicine, it's investigated for its potential as a therapeutic agent due to its complex structure, which can interact with a range of biological targets. Industrially, it may be explored for applications in materials science, such as in the development of novel polymers or advanced materials.
Mechanism of Action
Mechanism and Pathways : The exact mechanism by which this compound exerts its effects is still an active area of research. It is believed to interact with specific molecular targets such as enzymes or receptors, influencing various biological pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis : When compared with similar compounds, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(4-methoxyphenyl)ethyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include those with a central pyrrole ring but lacking the intricate substitution pattern of this compound. Examples include simple pyrrole derivatives or other oxadiazole-containing compounds, but these lack the same level of complexity and potential breadth of applications.
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15(16-5-8-18(30-2)9-6-16)25-22(29)13-28-11-3-4-19(28)24-26-23(27-33-24)17-7-10-20-21(12-17)32-14-31-20/h3-12,15H,13-14H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJZBQHGXIYXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2722090.png)



![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
![3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B2722099.png)




